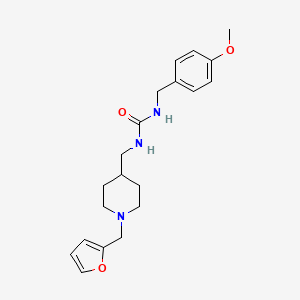

![molecular formula C26H23N3O B2799518 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-27-0](/img/structure/B2799518.png)

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, also known as DMQX, is a potent competitive antagonist of the ionotropic glutamate receptor. It has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.

Scientific Research Applications

Molecular Framework and Supramolecular Aggregation

Studies on dihydrobenzopyrazoloquinolines provide insights into how substitution affects the dimensionality of supramolecular aggregation. Research has shown that molecules of similar compounds are linked into complex frameworks by a combination of hydrogen bonds and pi-pi stacking interactions. Such studies highlight the potential of these compounds in the development of molecular materials with specific physical properties, such as conductivity or luminescence, due to their ability to form structured networks (Portilla et al., 2005).

Synthetic Routes and Chemical Transformations

The Friedländer condensation of 1H-pyrazolin-5-ones with O-aminobenzaldehydes has been explored, leading to the synthesis of 1H-pyrazolo[3,4-b]quinolines among other products. This demonstrates the chemical versatility and potential for creating a wide array of derivatives, which could be pivotal in medicinal chemistry for the development of new therapeutic agents (Tomasik et al., 1983).

Optical Properties for Advanced Material Applications

Experimental studies combined with quantum chemical simulations have shed light on the optical absorption properties of pyrazolo[3,4-b]quinoline derivatives. Such studies are crucial for designing materials with specific optical characteristics for applications in optoelectronics and photonics. The findings reveal how structural modifications, like the substitution of methyl groups with phenyl groups, can significantly alter absorption spectra, which is essential for tailoring materials for specific uses (Kościęń et al., 2003).

Potential Biological and Pharmacological Activities

Research on hydrazone derivatives and pyrazolo[3,4-b]quinoline derivatives points towards a range of biological activities, including antimicrobial and antiviral properties. The exploration of new derivatives in these chemical classes is crucial for discovering potential therapeutic agents. The formation of complex structures through chemical reactions highlights the synthetic versatility and potential pharmacological applications of these compounds (Kumara et al., 2016).

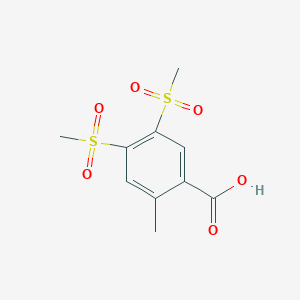

properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O/c1-16-5-12-24-22(13-16)26-23(15-27-24)25(19-7-10-21(30-4)11-8-19)28-29(26)20-9-6-17(2)18(3)14-20/h5-15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVLPXQYVKDCCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chlorophenyl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2799438.png)

![Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2799441.png)

![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2799442.png)

![3-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2799443.png)

![6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2799448.png)

![2-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2799452.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2799453.png)

![N-(5-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2799456.png)